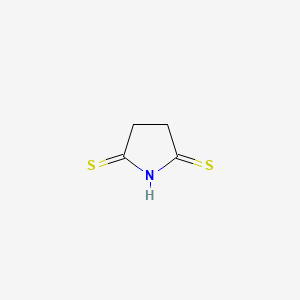

Pyrrolidine-2,5-dithione

Overview

Description

Pyrrolidine-2,5-dithione , also known as 2,5-dithiopyrrolidine , is a nitrogen-containing heterocyclic compound. Its chemical structure features a five-membered ring containing two sulfur atoms (dithione) and one nitrogen atom (pyrrolidine). This unique arrangement contributes to its diverse biological activities and potential therapeutic applications .

Synthesis Analysis

-

Ring Construction from Precursors

-

Functionalization of Preformed Pyrrolidine Rings

Molecular Structure Analysis

The molecular structure of Pyrrolidine-2,5-dithione consists of a planar five-membered ring, with the two sulfur atoms adjacent to the nitrogen atom. The non-planarity of the ring, known as “pseudorotation,” contributes to its three-dimensional coverage in space. This spatial arrangement affects its binding interactions with proteins and enzymes .

Chemical Reactions Analysis

Pyrrolidine-2,5-dithione can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidation processes. These reactions allow for the diversification of its derivatives and potential therapeutic applications .

Physical And Chemical Properties Analysis

Scientific Research Applications

Catalytic Asymmetric Synthesis

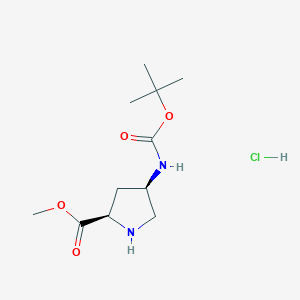

Pyrrolidine-2,5-dithione and its derivatives are significant in the catalytic asymmetric synthesis of α-quaternary proline derivatives, which are crucial in synthetic and medicinal chemistry. These derivatives, particularly modified proline derivatives, are extensively used as cores in peptidomimetics due to their conformational rigidity and impact on the biological activity of peptidic chains (Hernández-Toribio, Padilla, Adrio, & Carretero, 2012).

Chelation in Trace Metal Separation

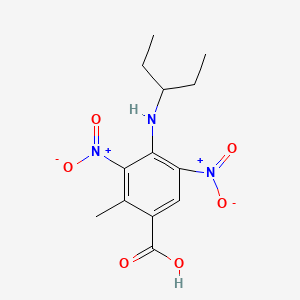

In analytical chemistry, dithione, a variant of Pyrrolidine-2,5-dithione, has been used as a chelator in the separation and pre-concentration of trace metals like Cu, Cd, Zn, and Co in biological samples. Its strong chelating ability allows for the effective separation of these metals from alkali and alkaline earth elements (Shu-yu, Zhifeng, & Huaming, 2002).

Antioxidant Properties and Protection against DNA Damage

Pyrrolidine dithiocarbamate (PDTC) has been identified as an antioxidant, protecting against free radical-induced cellular injuries. Studies have shown its effectiveness in scavenging hydroxyl and superoxide anion radicals, and in protecting against Cr(VI)-induced DNA strand breakage (Shi, Leonard, Wang, & Ding, 2000).

Inhibition of NF-kappaB Activation

PDTC has been noted for its role in inhibiting NF-kappaB activation, especially in the context of inflammatory diseases and organ injury. Its application in human aortic smooth muscle cells demonstrated a marked suppression of NF-kappaB activation and expression of monocyte chemoattractant protein (MCP)-1 (Iseki et al., 2000).

Synthesis of Bioactive Compounds

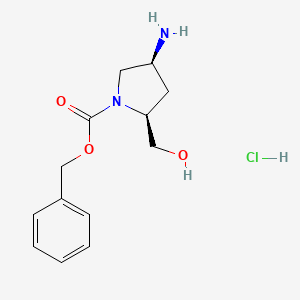

Pyrrolidine-2,5-dithione derivatives are key in synthesizing bioactive compounds, including natural products and catalysts for asymmetric synthesis. Techniques such as 1,3-dipolar cycloaddition of azomethine ylides have been developed for this purpose, highlighting the versatility and structural importance of these derivatives in medicinal chemistry (Adrio & Carretero, 2019).

Therapeutic Applications in Sepsis and Liver Injury

In medical research, PDTC has shown promise in treating conditions like sepsis and liver injury. Its application in animal models demonstrated potential efficacy in reducing tissue injury and organ function disorders caused by sepsis (Gezmis, Balkan, & Yektaş, 2019).

properties

IUPAC Name |

pyrrolidine-2,5-dithione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXZKVJISOKIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574261 | |

| Record name | Pyrrolidine-2,5-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13070-03-6 | |

| Record name | Pyrrolidine-2,5-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-](/img/structure/B3046728.png)

![3-[(1-Methyl-1h-imidazol-2-yl)oxy]benzoic acid](/img/structure/B3046733.png)